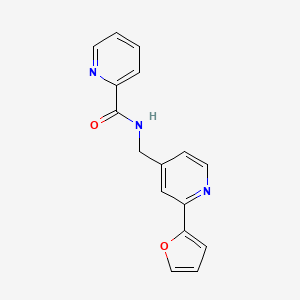
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride is a chemical compound with a complex structure that includes a benzoxepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by cyclization to form the benzoxepin ring. The final step involves the introduction of the amine group and the formation of the hydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxepin derivatives.
Aplicaciones Científicas De Investigación
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
8,9-Dichloro-2,3,4,5-tetrahydro-1H-benzazepine: Shares a similar core structure but differs in the presence of an azepine ring.
8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Similar but lacks one chlorine atom.
Uniqueness
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Propiedades
IUPAC Name |
8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12;/h3-4,8H,1-2,5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJDCTQJHMYFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=C(C=C2)Cl)Cl)OC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate](/img/structure/B2733436.png)

![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2733441.png)


![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2733446.png)
![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733447.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2733453.png)
![N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2733454.png)
![6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2733456.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2733458.png)
